molecular formula C10H12ClNO2 B13844565 4-(2-Chloroanilino)butanoic acid

4-(2-Chloroanilino)butanoic acid

Cat. No.: B13844565
M. Wt: 213.66 g/mol
InChI Key: SXSHZLGWHULMGW-UHFFFAOYSA-N
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Description

4-(2-Chloroanilino)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a butanoic acid moiety attached to a 2-chloroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroanilino)butanoic acid typically involves the reaction of 2-chloroaniline with butanoic acid derivatives. One common method is the condensation reaction between 2-chloroaniline and a butanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroanilino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(2-Chloroanilino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloroanilino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobutanoic acid
  • 2-Chloroaniline
  • 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid

Uniqueness

4-(2-Chloroanilino)butanoic acid is unique due to the presence of both a chloroaniline group and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its structural features allow it to participate in diverse chemical reactions and exhibit specific biological activities .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-(2-chloroanilino)butanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-8-4-1-2-5-9(8)12-7-3-6-10(13)14/h1-2,4-5,12H,3,6-7H2,(H,13,14)

InChI Key

SXSHZLGWHULMGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCCC(=O)O)Cl

Origin of Product

United States

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